5-(((Benzyloxy)carbonyl)amino)-2-methylbenzoic acid
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Overview
Description
5-(((Benzyloxy)carbonyl)amino)-2-methylbenzoic acid is an organic compound with the molecular formula C15H15NO4. This compound is characterized by the presence of a benzyloxycarbonyl group attached to an amino group, which is further connected to a methylbenzoic acid moiety. It is commonly used in organic synthesis and has applications in various fields including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(((Benzyloxy)carbonyl)amino)-2-methylbenzoic acid typically involves the protection of the amino group with a benzyloxycarbonyl (Cbz) group. One common method involves the reaction of 2-methylbenzoic acid with benzyloxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the benzyloxycarbonyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-(((Benzyloxy)carbonyl)amino)-2-methylbenzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the benzyloxycarbonyl group to a free amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyloxycarbonyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of free amines.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
5-(((Benzyloxy)carbonyl)amino)-2-methylbenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the synthesis of peptides and proteins, where the benzyloxycarbonyl group serves as a protecting group for amino acids.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(((Benzyloxy)carbonyl)amino)-2-methylbenzoic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can be cleaved under certain conditions, releasing the active amino group. This amino group can then interact with enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
5-(((Benzyloxy)carbonyl)amino)pentanoic acid: Similar in structure but with a pentanoic acid moiety instead of a methylbenzoic acid moiety.
N-Benzyloxycarbonyl-L-glutamic acid: Contains a benzyloxycarbonyl group attached to L-glutamic acid.
4-(((Benzyloxy)carbonyl)amino)benzoic acid: Similar structure with a benzoic acid moiety.
Uniqueness
5-(((Benzyloxy)carbonyl)amino)-2-methylbenzoic acid is unique due to its specific combination of a benzyloxycarbonyl-protected amino group and a methylbenzoic acid moiety. This unique structure allows it to serve as a versatile intermediate in organic synthesis and provides specific reactivity that can be exploited in various chemical and biological applications.
Properties
IUPAC Name |
2-methyl-5-(phenylmethoxycarbonylamino)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c1-11-7-8-13(9-14(11)15(18)19)17-16(20)21-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,17,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUMBXLFAGDCDHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)OCC2=CC=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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